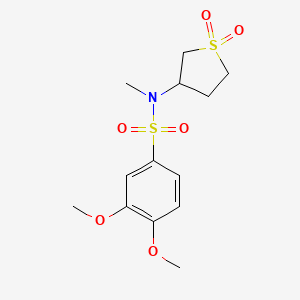

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S2/c1-14(10-6-7-21(15,16)9-10)22(17,18)11-4-5-12(19-2)13(8-11)20-3/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFIDXXWDJUCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability.

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety.

Result of Action

The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific type of cell and the physiological context.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its unique molecular structure, which includes a tetrahydrothiophene moiety and a sulfonamide group. Its design incorporates methoxy and methyl substituents that enhance its biological activity and solubility, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.35 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₂O₅S |

| Molecular Weight | 301.35 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity

Research indicates that this compound exhibits significant biological activity. Key areas of investigation include:

- G Protein-Gated Inwardly-Rectifying Potassium Channel Activation : The compound has been identified as an activator of G protein-gated inwardly-rectifying potassium channels (GIRKs), which play crucial roles in cardiac and neuronal signaling pathways. This activation can influence various physiological processes, including heart rate regulation and neurotransmitter release .

- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide group within the compound may contribute to antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .

The mechanism by which this compound exerts its biological effects primarily involves:

- Channel Activation : By activating GIRK channels, the compound enhances potassium ion conductance across cell membranes, leading to hyperpolarization and reduced excitability in neurons and cardiac cells .

- Inhibition of Bacterial Growth : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase and subsequently disrupting folate synthesis necessary for nucleic acid production .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cardiac Function : A study demonstrated that compounds activating GIRK channels could improve cardiac function in models of heart failure by enhancing vagal tone and reducing heart rate .

- Antimicrobial Efficacy : In vitro tests showed that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. For instance, compounds similar in structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with oxidation of tetrahydrothiophene derivatives (e.g., using hydrogen peroxide) to form the dioxidotetrahydrothiophene moiety. Subsequent sulfonylation with 3,4-dimethoxy-N-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) is critical . Purification via recrystallization or column chromatography ensures high purity. Yield optimization may require temperature-controlled reactions (0–25°C) and inert atmospheres to prevent side reactions.

- Key Data : Reaction yields for similar sulfonamide syntheses range from 60–85% under optimized conditions .

Q. How can crystallographic techniques validate the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Data collection requires high-resolution crystals, often grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). Hydrogen bonding and torsional angles should be analyzed to confirm stereoelectronic effects .

- Key Data : For analogous sulfonamides, R-factors < 0.05 are achievable with SHELXL refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s bioactivity?

- Methodology :

- Computational : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict protein-binding affinities.

- Experimental : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens) and assay biological activity (e.g., enzyme inhibition assays). Cross-reference with PubChem data for similar compounds (e.g., CID 119099879) .

- Data Contradiction Analysis : Discrepancies between computational predictions and experimental IC50 values may arise from solvent effects or protein flexibility, requiring molecular dynamics simulations to resolve .

Q. What strategies resolve contradictions in reported synthetic yields or reaction pathways?

- Methodology :

- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and identify side products (e.g., sulfone overoxidation).

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher nitro-group reactivity in polar aprotic solvents (e.g., DMF) may explain yield variations in sulfonylation steps .

- Case Study : In , nitro-group reduction to amines under hydrogenation conditions produced inconsistent yields (45–78%), resolved by switching catalysts (Pd/C vs. Raney Ni) .

Q. How can the compound’s pharmacokinetic properties be assessed preclinically?

- Methodology :

- In Vitro : Caco-2 cell assays for permeability, microsomal stability tests (e.g., liver microsomes), and plasma protein binding (ultrafiltration).

- In Vivo : Radiolabeled compound (e.g., ³H or ¹⁴C) administered to rodent models, with blood/tissue samples analyzed via scintillation counting or LC-MS/MS.

- Data Interpretation : Low oral bioavailability in sulfonamides often correlates with high logP (>3.5); structural modifications (e.g., adding hydrophilic groups) can improve ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.